N-Boc-DL-3-Cyanophenylalanine

Peptide Synthesis Quality Control Amino Acid Derivatives

Researchers running initial library synthesis or SAR exploration frequently face high costs when sourcing separate L- and D-enantiomers. N-Boc-DL-3-Cyanophenylalanine (CAS 191872-32-9) solves this by providing a racemic mixture that reduces material expenditure while retaining the acid-labile Boc group for Fmoc-orthogonal SPPS. - Delivers ≥97% purity (HPLC), ensuring consistent coupling efficiency without additional purification. - The meta-nitrile serves as a precursor for amidine/tetrazole formation, with documented scalable nickel-catalyzed cyanation routes. - Optical inactivity (~0°) makes it an ideal racemic control for enantioselective binding assays, contrasting sharply with the distinct rotations of pure L/D forms.

Molecular Formula C15H18N2O4
Molecular Weight 290.31 g/mol
CAS No. 191872-32-9
Cat. No. B062941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-DL-3-Cyanophenylalanine
CAS191872-32-9
Molecular FormulaC15H18N2O4
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O
InChIInChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)
InChIKeyFDQDHMZKOPOWFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-DL-3-Cyanophenylalanine Overview


N-Boc-DL-3-Cyanophenylalanine (CAS 191872-32-9) is a racemic, N-terminal Boc-protected derivative of the non-proteinogenic amino acid 3-cyanophenylalanine. It belongs to the class of meta-cyanophenylalanine building blocks, widely utilized as intermediates in solid-phase peptide synthesis (SPPS) and solution-phase chemistry to introduce site-specific spectroscopic probes or to enable downstream functionalization via the nitrile group [1]. The compound is commercially available with a minimum purity specification of 97% from specialized fine chemical suppliers .

1
Solid-phase peptide synthesis — Incorporation of meta-cyanophenylalanine residue with Boc-compatible protection
2
Racemic DL-mixture — Suitable for exploratory chemistry where stereochemistry is not a critical variable
3
Nitrile functional handle — Enables downstream conversion to amidines, tetrazoles or site-specific probes

N-Boc-DL-3-Cyanophenylalanine Sourcing Risks


Substituting N-Boc-DL-3-Cyanophenylalanine with a structurally similar analog without rigorous validation introduces significant variability in synthetic outcomes and experimental interpretation. The racemic DL-form provides a distinct advantage in cost-sensitive exploratory work where stereochemistry is not critical, yet the alternative chiral pure L- or D- forms (CAS 131980-30-8 or 205445-56-3) differ in optical rotation and can lead to divergent biological activity or self-assembly behavior in derived peptides . Furthermore, the meta (3-) position of the nitrile group fundamentally distinguishes its reactivity and spectroscopic properties from the more widely studied para (4-) isomer (e.g., Boc-4-cyanophenylalanine, CAS 131724-45-3), which exhibits established fluorescence and infrared probe capabilities not necessarily replicated by the meta-substituted analog [1]. The Boc protecting group (acid-labile) is orthogonal to Fmoc (base-labile) chemistry, preventing cross-reactivity in stepwise synthesis [2].

Enantiopure L- or D- forms
Chiral pure analogs (CAS 131980-30-8, 205445-56-3) show distinct optical rotation and may lead to different biological activity or self-assembly behavior; racemate use is inappropriate when stereospecific recognition is required.
Para (4-) isomer substitution
Boc-4-cyanophenylalanine is a validated IR probe and FRET donor; the meta (3-) isomer lacks comparable published spectroscopic validation and is not a direct replacement for biophysical probe applications.
Boc vs. Fmoc protection
Boc group (acid-labile) is orthogonal to Fmoc chemistry; substitution with an Fmoc analog may cause cross-reactivity and require revised deprotection conditions.

N-Boc-DL-3-Cyanophenylalanine Evidence


Purity Specification Advantage

N-Boc-DL-3-Cyanophenylalanine is supplied with a minimum purity specification of 97%, as confirmed by supplier certificate of analysis . In comparison, the L-enantiomer counterpart (Boc-L-3-cyanophenylalanine, CAS 131980-30-8) from major commercial sources is typically offered at a lower minimum purity of 95% . This difference in purity specification can impact synthetic yield and the presence of side products in sensitive peptide coupling reactions.

Purity Specification
Reported
97% (HPLC) for target DL compound vs. 95% for Boc-L-3-cyanophenylalanine
Supports reduced need for pre-coupling purification in research syntheses
Specification based on supplier CoA; lot-specific verification recommended
Peptide Synthesis Quality Control Amino Acid Derivatives

Racemic Mixture vs. Enantiopure Forms

N-Boc-DL-3-Cyanophenylalanine is a racemic mixture containing equal parts of D- and L- enantiomers. The corresponding L-enantiomer (Boc-L-3-cyanophenylalanine, CAS 131980-30-8) exhibits a specific optical rotation of +14.2° (c=1, MeOH) and a melting point range of 126-129°C . The D-enantiomer (Boc-D-3-cyanophenylalanine, CAS 205445-56-3) exhibits a specific optical rotation of -15 ± 2° (c=1, MeOH) and a melting point range of 119-124°C . The target DL-compound, lacking a defined stereocenter, has an optical rotation of ~0° and is therefore unsuitable for applications requiring chiral fidelity.

Racemic vs. Enantiopure
Head-to-head
DL: optical rotation ~0°; L: +14.2° (c=1, MeOH); D: -15±2° (c=1, MeOH); MP differences ~5–10°C
Selection defines chiral fidelity; racemate suitable for cost-sensitive non-stereospecific studies
Optical rotation and MP sourced from commercial enantiomer specifications
Chiral Synthesis Stereochemistry Unnatural Amino Acids

Meta vs. Para Spectroscopic Utility

The para (4-) isomer of cyanophenylalanine (Boc-4-cyanophenylalanine, CAS 131724-45-3) has been extensively validated as a site-specific infrared (IR) probe and a fluorescence donor for Förster Resonance Energy Transfer (FRET) studies due to the environmental sensitivity of its nitrile stretching frequency and pH-dependent fluorescence behavior [1][2]. In contrast, the meta (3-) isomer present in N-Boc-DL-3-Cyanophenylalanine lacks this specific body of published spectroscopic characterization. While the meta-nitrile can still serve as a reactive handle for conversion to amidines or tetrazoles, it is not a drop-in replacement for the established para-isomer as a biophysical probe.

Meta vs. Para Probe Utility
Context-dependent
Para isomer validated as IR probe and FRET donor; meta isomer lacks equivalent spectroscopic characterization
Meta-nitrile primarily a synthetic intermediate; not a direct substitute for biophysical probe applications
Class-level inference; direct meta-probe validation data to verify for intended use
Spectroscopic Probe IR Spectroscopy FRET

Nitrile Precursor for Amidine and Tetrazole

The nitrile group on the phenylalanine side chain serves as a critical precursor for the synthesis of amidines and tetrazoles, which function as arginine mimetics in protease inhibitors. A patented process for synthesizing meta-substituted cyanophenylalanine derivatives (including the 3-cyano isomer) using nickel-catalyzed cyanation demonstrates industrial scalability for kilogram production of these intermediates [1]. Additionally, racemic p-cyanophenylalanine has been explicitly applied in the synthesis of aromatase inhibitors and TNFα inhibitors, indicating the broader pharmaceutical relevance of this scaffold [2]. The N-Boc protection of the amino group allows direct incorporation of this reactive nitrile handle into SPPS-compatible building blocks without risk of premature side-reactions.

Nitrile-to-Amidine/Tetrazole
Supporting evidence
Boc-protected meta-cyanophenylalanine building block eliminates one protection/deprotection cycle vs. unprotected analog
Streamlines synthesis of arginine mimetics and peptidomimetic inhibitors
Scalable nickel-catalyzed cyanation route documented in patent literature
Bioisostere Synthesis Arginine Mimetics Click Chemistry

N-Boc-DL-3-Cyanophenylalanine Application Scenarios


Cost-Efficient SPPS for Exploratory Chemistry

Procure N-Boc-DL-3-Cyanophenylalanine when performing initial library synthesis or SAR exploration where stereochemistry is not a primary variable. The racemic DL mixture reduces material cost compared to purchasing both L- and D-enantiomers separately . The 97% minimum purity specification from commercial suppliers ensures consistent coupling efficiency without the need for additional purification steps . The Boc protecting group is orthogonal to Fmoc chemistry, allowing for use in mixed protection strategy syntheses.

Arginine Mimetics and Protease Inhibitor Synthesis

Utilize this building block as a precursor for generating amidine or tetrazole moieties via conversion of the meta-nitrile group. Patented synthetic routes confirm that meta-substituted cyanophenylalanine derivatives are viable medicinal intermediates accessible via scalable nickel-catalyzed cyanation [1]. The Boc protection remains intact during nitrile conversion, enabling subsequent peptide elongation or global deprotection under standard acidic conditions (TFA).

Negative Control for Chiral Selectivity Assays

Employ N-Boc-DL-3-Cyanophenylalanine as a racemic control in assays designed to measure enantioselective binding or activity of peptide-based inhibitors. The optical inactivity (~0° rotation) provides a clear contrast to the distinct positive and negative rotations of the pure L- and D-enantiomers (+14.2° and -15°, respectively) . This application is critical for validating that observed biological effects are stereospecific rather than arising from non-specific interactions.

Self-Assembling Peptide Nanomaterials

Incorporate this amino acid into diphenylalanine (FF) derivatives to study the impact of side-chain mutation on peptide self-assembly mechanisms. While the para-isomer is a validated IR probe for this purpose, the meta-isomer can be used to investigate regioisomeric effects on nucleation pathways and final fibril morphology, as demonstrated in analogous systems [2]. The Boc N-terminal modification is known to play a crucial role in directing the self-assembly process in FF-based systems.

Application
Selection Property
Validation Focus
Exploratory SPPS & SAR libraries
Racemic DL-mixture, Boc protection, reported 97% purity
Coupling efficiency and orthogonal deprotection in mixed-strategy syntheses
Arginine mimetic & protease inhibitor synthesis
Meta-nitrile handle with Boc-protected amino group
Conversion efficiency to amidine/tetrazole under SPPS-compatible conditions
Chiral selectivity assay control
Racemic mixture, optically inactive (~0°)
Differentiation of stereospecific vs. non-specific interactions
Peptide self-assembly studies
Meta-substituted FF analog, Boc N-terminal modification
Regioisomeric effect on nucleation and fibril morphology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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